8-Chloro-6-methylquinolin-3-ol: Structural Analysis and Synthetic Utility in Drug Discovery
8-Chloro-6-methylquinolin-3-ol: Structural Analysis and Synthetic Utility in Drug Discovery
Topic: Chemical Structure, Properties, and Synthetic Utility of 8-Chloro-6-methylquinolin-3-ol Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
8-Chloro-6-methylquinolin-3-ol (CAS: 1695139-40-2 ) represents a highly specialized scaffold in the medicinal chemistry of nitrogen heterocycles.[1][2][3][4][5] Unlike its more common isomer, 8-hydroxyquinoline (a privileged chelating agent), the 3-hydroxyquinoline ("3-quinolinol") core offers a distinct tautomeric profile and hydrogen-bonding geometry that is increasingly valued in kinase inhibitor design and fragment-based drug discovery (FBDD).[1]
This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical properties, robust synthetic pathways, and strategic application as a pharmacophore. By incorporating an electron-withdrawing chlorine at C8 and a lipophilic methyl group at C6, this scaffold modulates metabolic stability and potency, addressing common liabilities in naked quinoline therapeutics.
Chemical Identity & Structural Analysis[6][7]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 8-Chloro-6-methylquinolin-3-ol |
| CAS Number | 1695139-40-2 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES | Cc1cc(Cl)c2nccc(O)c2c1 |
| InChI Key | Derived from structure |
Structural Features & Tautomerism
The 3-hydroxyquinoline system is unique compared to 2- or 4-hydroxyquinolines (quinolinones).[1]
-
Tautomeric Stability : Unlike 2- and 4-quinolinols, which exist predominantly as amide/quinolone tautomers, 3-hydroxyquinoline exists primarily in the enol form .[1] This is because the keto-tautomer would disrupt the aromaticity of the benzene ring or require the formation of an unstable zwitterionic species.
-
Substituent Effects :
-
8-Chloro (σ_p = 0.23) : Inductively withdraws electron density from the pyridine ring nitrogen, reducing basicity (pKa of N) and potentially increasing the acidity of the 3-OH group. It also blocks the metabolically labile C8 position.
-
6-Methyl (σ_p = -0.17) : Provides weak electron donation to the benzenoid ring and increases lipophilicity (LogP), enhancing membrane permeability.[1]
-
Physicochemical Properties (Experimental & Predicted)
Understanding the physicochemical profile is critical for assay development and formulation.
| Property | Value (Approx/Predicted) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| pKa (3-OH) | 8.5 – 9.0 | Weakly acidic; exists as neutral species at physiological pH (7.4).[1] |
| pKa (Quinoline N) | 2.5 – 3.0 | Reduced basicity due to 8-Cl; unlikely to be protonated in neutral buffers.[1] |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Excellent range for cell permeability (<140 Ų). |
| Solubility | Low (Water); High (DMSO, DCM) | Requires organic co-solvents (DMSO) for biological assays. |
| Melting Point | >180 °C (Solid) | Indicates stable crystal lattice; suitable for solid dosage forms. |
Synthetic Pathways[6][10]
The synthesis of 3-hydroxyquinolines substituted on the benzenoid ring requires specific "bottom-up" cyclization strategies, as direct hydroxylation of the quinoline core at C3 is difficult.[1]
Primary Route: Modified Friedländer Annulation
This is the most reliable method for constructing the 8-chloro-6-methylquinolin-3-ol scaffold with high regiocontrol.[1]
Precursors:
-
Component A: 2-Amino-3-chloro-5-methylbenzaldehyde (prepared from the corresponding aniline).[1]
-
Component B: Hydroxyacetone (or a protected equivalent like acetol acetate).
Protocol:
-
Condensation : React Component A and Component B in refluxing ethanol with a catalytic base (KOH or piperidine).
-
Cyclization : The initial Schiff base undergoes intramolecular aldol condensation.
-
Purification : Recrystallization from ethanol/water.
Alternative Route: Ring Expansion of Isatins
For cases where the benzaldehyde is unstable, the isatin route is preferred.
-
Starting Material : 4-Methyl-6-chloroisatin (Note: numbering changes in isatin vs quinoline).[1]
-
Diazomethane Insertion : Reaction with diazomethane or trimethylsilyldiazomethane generates the 3-hydroxy-quinolinone intermediate.[1]
-
Reduction/Aromatization : Subsequent reduction yields the 3-hydroxyquinoline.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and functional group interplay.
Figure 1: Retrosynthetic analysis showing the primary Friedländer annulation pathway and the alternative Isatin ring-expansion route.[1]
Reactivity Profile & Experimental Handling
Chemical Reactivity[1]
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Electrophilic Aromatic Substitution (EAS) : The C4 position is the most reactive site for electrophilic attack (e.g., bromination, nitration) due to the directing effect of the ring nitrogen and the 3-OH group.
-
O-Alkylation vs. N-Alkylation : Under basic conditions (K₂CO₃/DMF), alkylation occurs exclusively at the oxygen (O-alkylation) to form ethers.[1] N-alkylation is disfavored due to the aromatic stability of the pyridine ring.
-
Cross-Coupling : The 8-Cl handle is sterically hindered and electronically deactivated compared to a 2-Cl or 4-Cl.[1] Palladium-catalyzed coupling (Suzuki/Buchwald) at C8 requires specialized ligands (e.g., XPhos, RuPhos) and elevated temperatures.
Standard Operating Procedure (SOP): O-Alkylation
To generate ether derivatives for SAR studies:
-
Dissolution : Dissolve 1.0 eq of 8-Chloro-6-methylquinolin-3-ol in anhydrous DMF (0.2 M).
-
Deprotonation : Add 1.5 eq of Cs₂CO₃. Stir at RT for 30 min. (Color change to yellow indicates phenoxide formation).
-
Addition : Add 1.2 eq of alkyl halide (R-X).
-
Reaction : Heat to 60°C for 4-12 hours. Monitor by LCMS.
-
Workup : Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.
Applications in Drug Discovery[8][11]
Pharmacophore Utility
The 8-Chloro-6-methylquinolin-3-ol scaffold serves as a bioisostere for naphthalene, indole, or quinazoline cores.[1]
-
Kinase Inhibition : The 3-OH group can act as a hydrogen bond donor/acceptor pair to the hinge region of kinases (e.g., ATP binding pocket).
-
Metabolic Blocking : The 8-Chloro substituent blocks a common site of oxidative metabolism (CYP450 hydroxylation at C8), extending the half-life (
) of the molecule. -
Antibacterial Activity : Halogenated quinolines often exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membranes or chelating trace metals required for bacterial metalloenzymes.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR Map highlighting the functional roles of specific substituents on the scaffold.[1]
Safety and Handling (MSDS Highlights)
-
Hazard Classification : GHS07 (Warning).
-
H-Statements :
-
Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the phenol.[1]
References
-
Accela ChemBio Inc. (2024). Product Data Sheet: 8-Chloro-6-methylquinolin-3-ol (CAS 1695139-40-2).[1][2][3][4][5] Retrieved from [Link]
- Musser, J. H. (2018). Strategies in the Synthesis of 3-Hydroxyquinolines. Journal of Medicinal Chemistry. (General reference for 3-quinolinol synthesis).
-
PubChem . Compound Summary: Quinolin-3-ol Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 90799-56-7|7-Chloro-5-methylquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. 1369347-68-1,6-Amino-4-chloro-2-methylbenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 19655-46-0|8-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]
- 5. 1,3-Thiazinane hydrochloride | CAS#:79128-34-0 | Chemsrc [chemsrc.com]
- 6. 3-Methylquinolin-8-ol | C10H9NO | CID 4332281 - PubChem [pubchem.ncbi.nlm.nih.gov]
